molecular formula C18H15NOS B11524929 N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline

N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline

Cat. No.: B11524929
M. Wt: 293.4 g/mol
InChI Key: CZAVHZHPZCPFJY-UHFFFAOYSA-N
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Description

(E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines This compound features a thiophene ring substituted with a methyl group and a phenoxyphenyl group attached to the imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE typically involves the condensation of an aldehyde with an amine. One possible synthetic route could be:

    Starting Materials: 5-methylthiophene-2-carbaldehyde and 4-phenoxyaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, under reflux conditions.

    Procedure: The aldehyde and amine are mixed in a suitable solvent like ethanol or methanol, and the mixture is heated under reflux until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring or the imine group.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE depends on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-Thienyl)-N-(4-phenoxyphenyl)methanimine: Similar structure but with an unsubstituted thiophene ring.

    (E)-1-(5-Methylthiophen-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

(E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE is unique due to the specific substitution pattern on the thiophene ring and the presence of the phenoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)-N-(4-phenoxyphenyl)methanimine

InChI

InChI=1S/C18H15NOS/c1-14-7-12-18(21-14)13-19-15-8-10-17(11-9-15)20-16-5-3-2-4-6-16/h2-13H,1H3

InChI Key

CZAVHZHPZCPFJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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